molecular formula C8H9BrN2O B8732251 N-(3-amino-5-bromophenyl)acetamide

N-(3-amino-5-bromophenyl)acetamide

Cat. No. B8732251
M. Wt: 229.07 g/mol
InChI Key: STFHZTFJHXUIIO-UHFFFAOYSA-N
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Patent
US08735417B2

Procedure details

N-(3-bromo-5-nitrophenyl)acetamide (4 g, 15.44 mmol) was dissolved in ethanol (154 mL) and saturated NH4Cl(aq) (2 mL). Iron (2.59 g, 46.3 mmol) was added to the solution the reaction mixture was heated to 80° C. for 30 minutes. Upon completion, the reaction was cooled to room temperature and filtered through a short pad of silica gel (ethyl acetate wash). The organic was dried over sodium sulfate, filtered, and concentrated under reduced pressure. N-(3-amino-5-bromophenyl)acetamide was isolated as a beige foam (3.25 g, 14.19 mmol, 92%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.59 g
Type
catalyst
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:11][C:12](=[O:14])[CH3:13])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.[NH4+].[Cl-]>C(O)C.[Fe]>[NH2:8][C:6]1[CH:5]=[C:4]([NH:11][C:12](=[O:14])[CH3:13])[CH:3]=[C:2]([Br:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])NC(C)=O
Name
Quantity
154 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
2.59 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of silica gel (ethyl acetate wash)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1)Br)NC(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.19 mmol
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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